molecular formula C20H14N2O4 B2419098 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887888-92-8

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2419098
CAS No.: 887888-92-8
M. Wt: 346.342
InChI Key: OBKBTPBQNUVRKF-UHFFFAOYSA-N
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Description

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling agents such as 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is unique due to its dual furan ring structure, which may contribute to its enhanced biological activity compared to other furan derivatives. Its ability to form multiple hydrogen bonds with molecular targets makes it a promising candidate for drug development.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(16-11-6-12-25-16)22-17-14-9-4-5-10-15(14)26-18(17)20(24)21-13-7-2-1-3-8-13/h1-12H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKBTPBQNUVRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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